Afuresertib

説明

アフレセルチブは、可逆的なATP競合阻害型、経口、低ナノモル濃度のパンAKTキナーゼ阻害剤です。 多種のがん腫において臨床的有効性を示しており、特に多発性骨髄腫を含む血液悪性腫瘍に対する活性で注目されています 。 アフレセルチブは、多くの癌において構成的に活性化しており、増殖および抗アポトーシスのシグナルを提供するAKT経路を阻害することで作用します .

準備方法

化学反応の分析

アフレセルチブは、以下を含むさまざまな化学反応を起こします。

酸化: アフレセルチブは特定の条件下で酸化を受ける可能性がありますが、詳細な酸化経路はあまり文書化されていません。

還元: アフレセルチブのニトリル基は、アミンに還元され、これはその合成における重要なステップです.

置換: アフレセルチブは、特にその芳香環に関与する置換反応を起こす可能性があります。

これらの反応で一般的に使用される試薬には、還元反応には水素ガスや水素化リチウムアルミニウムなどの還元剤、置換反応にはさまざまな触媒が含まれます。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究への応用

アフレセルチブは、幅広い科学研究への応用があります。

科学的研究の応用

Afuresertib has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the AKT pathway and its role in various biochemical processes.

Biology: Employed in research to understand cell proliferation, survival, and apoptosis mechanisms.

Medicine: Investigated for its therapeutic potential in treating various cancers, including multiple myeloma, non-Hodgkin lymphoma, and esophageal cancer

Industry: Utilized in the development of new cancer therapies and in clinical trials to evaluate its efficacy and safety in combination with other drugs

作用機序

アフレセルチブは、PI3K/AKTシグナル経路の重要な成分であるAKTキナーゼを阻害することで作用します。この経路は、細胞の増殖、生存、および代謝の調節に関与しています。 AKTを阻害することにより、アフレセルチブはこれらのプロセスを阻害し、癌細胞の増殖を抑制し、アポトーシスを増加させます 。 アフレセルチブの分子標的は、AKTのさまざまなアイソフォームを含み、その阻害はmTORやGSK3などの下流分子に影響を与えます .

類似化合物との比較

アフレセルチブは、AKTの複数のアイソフォームに対する幅広い活性と、良好な安全性プロファイルにより、AKT阻害剤の中でもユニークな存在です 。類似の化合物には以下が含まれます。

MK-2206: 化学構造は異なりますが、作用機序は同様の別のAKT阻害剤です。

ペリホシン: AKTやその他のシグナル経路を阻害する経口アルキルホスホリピッドです。

イパタセルチブ: さまざまな癌において臨床的活性を示す選択的なAKT阻害剤です。

生物活性

Afuresertib is a novel ATP-competitive inhibitor of the AKT signaling pathway, which plays a critical role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in oncology, particularly against various cancers such as breast cancer, multiple myeloma, and Langerhans cell histiocytosis (LCH). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

This compound targets the AKT pathway by inhibiting its enzymatic activity. AKT is a serine/threonine kinase that is frequently activated in cancer cells due to mutations or dysregulation in upstream signaling pathways. When inhibited by this compound, AKT's ability to phosphorylate downstream targets is diminished, leading to several biological effects:

- Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest by increasing the expression of p21^WAF1/CIP1 and decreasing levels of GSK-3β and FOXO family proteins. This results in reduced cell proliferation in cancer cells .

- Apoptosis Induction : The compound enhances caspase-3 and caspase-7 activities, promoting apoptosis in sensitive cancer cell lines .

- Synergistic Effects with Chemotherapy : this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin .

Clinical Efficacy

This compound has undergone various clinical trials assessing its efficacy across different malignancies. Below is a summary of key findings from notable studies:

Case Studies

-

Breast Cancer Study :

In a recent Phase Ib study involving 70% of patients previously treated with CDK4/6 inhibitors, this compound combined with fulvestrant demonstrated promising efficacy. The study reported a confirmed ORR of 30% among all patients and an impressive DCR of 80%, indicating significant therapeutic potential in hormone receptor-positive breast cancer resistant to previous treatments . -

Multiple Myeloma :

A Phase I trial focused on relapsed multiple myeloma patients showed that this compound monotherapy resulted in partial responses in some participants. The study highlighted the compound's ability to target hematologic malignancies effectively while maintaining a favorable safety profile . -

Langerhans Cell Histiocytosis (LCH) :

In a clinical trial involving both treatment-naïve and recurrent LCH patients, this compound was administered at a dose of 125 mg. The majority tolerated the treatment well for over 24 weeks, showcasing its potential as an effective therapy for this rare neoplasm characterized by abnormal dendritic cell proliferation .

Safety Profile

This compound has generally been associated with a favorable safety profile across various studies. Common adverse events include:

- Rash

- Decreased white blood cell count

- Neutropenia

Most adverse events were manageable and reversible upon treatment adjustment or supportive care. Notably, no serious adverse events were reported during the combination therapy studies, reinforcing this compound's tolerability compared to other agents within its class .

特性

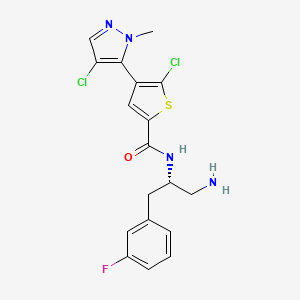

IUPAC Name |

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146711 | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-63-8, 1047644-62-1 | |

| Record name | GSK 2110183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。